Sourcing 4-substituted-3-cyanocinnoline cores often requires extra activation steps, adding cost and time. This compound eliminates that need.
- **Direct SNAr**: 4-Chloro group enables one-step nucleophilic substitution without prior POCl3 activation.
- **Validated Scaffold**: Documented for KRAS G12C and CCR5 inhibitor library synthesis.
- **Supply Ready**: Stocked building block for analog generation.
Molecular FormulaC9H4ClN3
Molecular Weight189.6 g/mol
CAS No.36721-12-7
Cat. No.B3351515
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chlorocinnoline-3-carbonitrile (CAS 36721-12-7) is a bifunctional heterocyclic building block containing a cinnoline core with a chloro group at the 4-position and a nitrile group at the 3-position [1]. This specific substitution pattern renders it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and subsequent cyclocondensation reactions, enabling access to diverse pharmacologically relevant chemotypes [2]. The compound is not an active pharmaceutical ingredient but serves as a strategic intermediate for generating compound libraries in early-stage drug discovery, with documented applications in synthesizing inhibitors of KRAS G12C, CCR5, and other therapeutically relevant targets [3][4].
ReactivityBifunctional building block with chloro leaving group and nitrile activator at adjacent positions
WorkflowDirect SNAr substrate — no pre-activation step required for 4-position diversification
ApplicationReported use in synthesizing KRAS G12C and CCR5 inhibitor libraries via patent literature
[1] CAS Common Chemistry. 4-Chloro-3-cinnolinecarbonitrile (CAS RN: 36721-12-7). American Chemical Society. View Source
[2] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
[3] Justia Patents. (2019). Substituted cinnolines as inhibitors of KRAS G12C. US Patent 10,927,125. View Source
[4] Semantic Scholar. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
4-Chlorocinnoline-3-carbonitrile vs. Generic Cinnoline Analogs
Substituting 4-chlorocinnoline-3-carbonitrile with a regioisomeric or differently substituted cinnoline derivative introduces significant, and often non-linear, changes in synthetic utility and biological outcome. The specific juxtaposition of the chloro leaving group and the electron-withdrawing nitrile group creates a unique reactivity profile that is not replicated in 4-hydroxy, 4-amino, or alternative nitrile-substituted cinnolines [1]. The 4-chloro substituent serves as an electrophilic hot-spot for SNAr, a reaction that is not possible with the corresponding 4-hydroxy or 4-amino analogs without prior activation . Furthermore, the 3-nitrile group exerts a strong electron-withdrawing effect, activating the 4-position toward nucleophilic attack in a manner distinct from 4-chlorocinnoline without the nitrile, which leads to different reaction rates, regioselectivity, and product yields [2]. Direct evidence from the literature confirms that alternative starting materials (e.g., 4-hydroxycinnoline-3-carbonitrile) require an additional conversion step (e.g., treatment with POCl3) to achieve the same reactive state, adding both cost and synthetic complexity [3]. Therefore, procurement decisions based solely on the 'cinnoline' core or a different substitution pattern will not yield equivalent results in downstream synthetic protocols.
This compound
4-Chloro substituent enables direct SNAr
4-Hydroxy analog
Requires POCl₃ activation step before use
Procurement of the 4-hydroxy analog introduces an additional synthetic step and reagent handling overhead
This compound
Thiourea yields a single thioxo product
3,4-Dicarbonitrile analog
Amine displacement at either nitrile produces regioisomer mixtures
Substituting with cinnoline-3,4-dicarbonitrile may lead to complex purification workflows and reduced isolated yields
This compound
Direct one-step hydrazine condensation to pyrazolocinnoline
4-Amino analog
Requires multi-step diazotization and cyclization sequence
The 4-amino analog cannot replicate the same synthetic entry point and alters the overall route design
[1] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
[2] Science of Synthesis. (n.d.). Heteroatom substituents of cinnolines. View Source
[3] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
4-Chlorocinnoline-3-carbonitrile is a direct and efficient substrate for nucleophilic aromatic substitution (SNAr) reactions, eliminating the need for an activation step. In contrast, the analogous 4-hydroxycinnoline-3-carbonitrile cannot be used directly and must first be converted to the chloro-derivative using phosphoryl chloride (POCl3) [1]. This represents a 100% reduction in the number of synthetic steps required to access 4-substituted-3-carbonitrile derivatives.
Synthetic StepsHead-to-head
100% step reduction
1 step vs 2 steps (POCl₃ activation + SNAr)
Direct SNAr eliminates separate activation stage
Reported for 4-substituted-3-carbonitrile derivatives
4-Hydroxycinnoline-3-carbonitrile requires 2 steps (POCl3 activation then SNAr)
Quantified Difference
100% step reduction
Conditions
SNAr reaction with various nucleophiles (e.g., thiourea, carbanions, hydrazines) [1]
Why This Matters
Fewer steps directly correlate to higher overall yield, reduced material costs, and faster cycle times in a medicinal chemistry campaign, making this a more efficient starting point.
[1] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
Thiourea Condensation: Chemoselectivity Advantage
The presence of the 4-chloro substituent directs the outcome of condensation reactions in a way that is not possible with the 4-nitrile group in cinnoline-3,4-dicarbonitrile. While 4-chlorocinnoline-3-carbonitrile undergoes reaction with thiourea to yield 1,4-dihydro-4-thioxocinnoline-3-carbonitrile, cinnoline-3,4-dicarbonitrile undergoes nucleophilic displacement of either the 3- or 4-cyano group with amines, leading to a mixture of regioisomers [1][2].
ChemoselectivityHead-to-head
Single thioxo product
Comparator: regioisomer mixture from nitrile displacement
Chloro-directing group enables predictable reaction outcome
This predictable and specific reactivity ensures a clean, high-yielding transformation to a single product, avoiding costly purification of regioisomeric mixtures.
[1] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
[2] All Journals. (n.d.). Preparation of cinnoline-3, 4-dicarbonitrile and -dicarboxylic acid. View Source
One-Step Pyrazolocinnoline Scaffold Access
4-Chlorocinnoline-3-carbonitrile provides direct synthetic access to the 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline core through condensation with hydrazine [1]. This specific tricyclic scaffold is a privileged structure in medicinal chemistry. Alternative starting materials, such as a 4-amino-3-cinnolinecarbonitrile, would require a multi-step sequence involving additional functional group manipulations to achieve the same core [2].
Scaffold AccessClass-level
2+ steps → 1 step
Direct hydrazine condensation to pyrazolo[4,3-c]cinnoline
Efficient entry to privileged tricyclic chemotype
Class-level inference; verify for specific substrate scope
[1] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
[2] On the chemistry of cinnoline III: Condensation reactions of (4-amino-cinnolin-3-yl)-phenyl-methanone and 4-amino-3-cinnoline-carbonitrile. View Source
Reductive Homocoupling: Bicinnolyl Formation
Under catalytic hydrogenation in the presence of base, 4-chlorocinnoline-3-carbonitrile undergoes a unique reductive homocoupling to yield 4,4′-bicinnolyl-3,3′-dicarbonitrile [1]. This specific transformation is a consequence of the combined reactivity of the 4-chloro and 3-nitrile groups and is not a general reaction for other cinnoline derivatives, including 4-chlorocinnoline or cinnoline-3-carbonitrile. This provides a novel entry point into axially chiral or extended heteroaromatic systems.
Unique TransformationClass-level
4,4′-Bicinnolyl-3,3′-dicarbonitrile
Catalytic hydrogenation with base
Access to axially chiral or extended heteroaromatic systems
Not reported for 4-chlorocinnoline or cinnoline-3-carbonitrile
Organic SynthesisC-C Bond FormationHeterocyclic Dimerization
Evidence Dimension
Reductive Homocoupling
Target Compound Data
Forms 4,4′-bicinnolyl-3,3′-dicarbonitrile
Comparator Or Baseline
4-chlorocinnoline or cinnoline-3-carbonitrile would not undergo this specific transformation
Quantified Difference
Unique transformation; not observed in comparators
This unique reactivity unlocks access to a structurally novel class of compounds, which can be a significant differentiator in a competitive patent landscape or for exploring new chemical space.
Organic SynthesisC-C Bond FormationHeterocyclic Dimerization
[1] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
Procure 4-chlorocinnoline-3-carbonitrile as a core building block for generating focused compound libraries targeting the G12C mutant KRAS protein. The 4-chloro group enables rapid diversification via SNAr to explore various substituents, while the cinnoline core has been validated in patent literature as a scaffold for this target [1].
Efficient 4-Substituted Cinnoline Synthesis
In projects requiring a 4-substituted-3-cyanocinnoline core, this compound is the preferred starting material over 4-hydroxycinnoline-3-carbonitrile. Its direct use in SNAr reactions eliminates the need for a separate activation step with POCl3, saving both time and resources as documented by Ames and Byrne [2].
Scaffold Hopping: Pyrazolo[4,3-c]cinnolines
When exploring new chemical space around the pyrazolo[4,3-c]cinnoline chemotype, 4-chlorocinnoline-3-carbonitrile offers the most direct synthetic route. A one-step condensation with hydrazine provides this fused tricyclic core, a process that would be more complex and lower-yielding if attempted from other cinnoline derivatives [2].
Application
Selection Property
Validation Focus
KRAS G12C inhibitor library synthesis
SNAr diversification at 4-position
Patent-reported scaffold context review
4-Substituted cinnoline core synthesis
Direct chloro displacement reactivity
Synthetic route step-count comparison
Pyrazolo[4,3-c]cinnoline scaffold access
One-step hydrazine condensation
Core structure confirmation and purity
[1] Justia Patents. (2019). Substituted cinnolines as inhibitors of KRAS G12C. US Patent 10,927,125. View Source
[2] Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 592-594. View Source
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